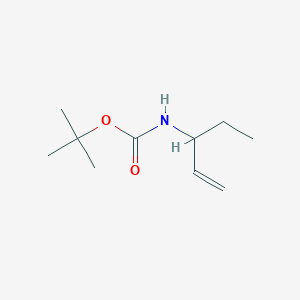

N-Boc-1-penten-3-amine

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl N-pent-1-en-3-ylcarbamate |

InChI |

InChI=1S/C10H19NO2/c1-6-8(7-2)11-9(12)13-10(3,4)5/h6,8H,1,7H2,2-5H3,(H,11,12) |

InChI Key |

DJBIWQJPJSVKGF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C=C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-1-penten-3-amine can be synthesized through a multi-step process. One common method involves the protection of 1-penten-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The reaction proceeds as follows:

- Dissolve 1-penten-3-amine in dichloromethane.

- Add di-tert-butyl dicarbonate and triethylamine to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Purify the product by column chromatography to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and solid-phase catalysts can enhance the efficiency and yield of the reaction. For example, the use of Amberlyst-15 as a catalyst in ethanol has been reported to provide high yields of N-Boc protected amines .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-penten-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-Boc protected ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to N-Boc protected alcohols or amines.

Substitution: this compound can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like halides, thiols, and amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield N-Boc protected ketones, while reduction with lithium aluminum hydride can produce N-Boc protected alcohols.

Scientific Research Applications

N-Boc-1-penten-3-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

Biology: The compound is used in the synthesis of peptides and proteins, where the N-Boc group protects the amine functionality during peptide bond formation.

Medicine: this compound is used in the development of drug candidates, particularly in the synthesis of amine-containing drugs.

Industry: The compound is used in the production of fine chemicals and specialty chemicals, where it serves as a building block for various chemical processes.

Mechanism of Action

The mechanism of action of N-Boc-1-penten-3-amine primarily involves its role as a protecting group. The N-Boc group protects the amine functionality from unwanted reactions during multi-step synthesis processes. The protection is achieved through the formation of a stable carbamate linkage, which can be selectively removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

N-Boc-(±)-1-[{tert-Butyl(diphenyl)silyl}oxy]pent-4-en-3-amine

Key Structural Features :

Functional Differences :

- Steric hindrance : The TBDPS group introduces significant steric bulk, reducing reactivity in nucleophilic reactions compared to the simpler Boc-protected analog.

- Stability : Silyl ethers are prone to cleavage under basic or fluoride-ion conditions (e.g., TBAF), whereas the Boc group is acid-labile. This dual protection allows orthogonal deprotection strategies .

- Synthetic utility : The TBDPS group is often used to protect hydroxyl groups in carbohydrate chemistry, making this compound relevant in glycoconjugate synthesis.

N-Boc-1-Methylamino-3-cyclopentene

Key Structural Features :

Functional Differences :

- Reactivity : The cyclic structure imposes conformational constraints, limiting flexibility in reactions such as alkylation.

- Boiling point/Solubility : Cyclic amines generally exhibit higher boiling points and lower solubility in polar solvents compared to linear analogs like this compound .

- Applications : Used in the synthesis of constrained peptidomimetics or bioactive molecules requiring rigid scaffolds .

N-Benzylbut-3-en-1-amine

Key Structural Features :

Functional Differences :

- Reactivity : The free amine is highly nucleophilic, making it reactive but prone to oxidation or undesired side reactions.

- Stability : Requires inert storage conditions (e.g., under nitrogen), unlike Boc-protected amines, which are air-stable .

- Utility : Direct use in reductive aminations or as a ligand in asymmetric catalysis.

N-Methyl-3-buten-1-amine

Key Structural Features :

Functional Differences :

- Basicity : The methyl group slightly increases the amine’s basicity compared to this compound.

- Volatility : Lower molecular weight (85.15 g/mol vs. ~200 g/mol for Boc-protected analogs) results in higher volatility .

- Applications : Used in small-molecule drug synthesis where minimal steric hindrance is desired.

Q & A

Q. Efficiency Tips :

- Use anhydrous conditions and molecular sieves to avoid hydrolysis of the Boc group.

- Optimize stoichiometry (e.g., 1.2 equivalents of Boc anhydride) to minimize side reactions.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to terminate reactions at optimal conversion .

What spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral data?

Level: Basic

Methodological Answer:

Key techniques include:

Q. Data Interpretation Pitfalls :

- Overlapping signals in crowded regions (e.g., aliphatic protons) may require 2D NMR (COSY, HSQC) for resolution.

- Boc group instability under prolonged MS ionization can lead to fragmentation; use soft ionization methods .

How can researchers resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Level: Advanced

Methodological Answer:

Yield discrepancies often arise from:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilicity but compete with Boc group stability. Compare DCM vs. THF systems .

- Temperature Sensitivity : Elevated temperatures accelerate Boc deprotection. Perform reactions at 0–25°C and monitor with in-situ IR for carbonyl integrity .

- Catalytic Interference : Residual acids (e.g., HCl) in reagents can hydrolyze the Boc group. Pre-treat solvents with bases (e.g., K₂CO₃) or use scavengers .

Q. Troubleshooting Workflow :

Replicate Conditions : Systematically vary one parameter (solvent, temp, catalyst) while holding others constant.

Analyze Byproducts : Use LC-MS or GC-MS to identify undesired products (e.g., deprotected amines or olefin isomers).

Kinetic Studies : Perform time-course experiments to identify optimal reaction windows .

What strategies are recommended for incorporating this compound into peptide coupling or polymer synthesis, considering steric and electronic factors?

Level: Advanced

Methodological Answer:

- Peptide Coupling :

- Use carbodiimide-based reagents (e.g., EDC/NHS) to activate carboxylic acids for amide bond formation. The Boc group’s steric bulk may slow coupling; optimize equivalents (2–3×) and reaction time .

- For solid-phase synthesis, employ orthogonal protecting groups (e.g., Fmoc for amines) to avoid premature deprotection .

- Polymer Synthesis :

Q. Steric Considerations :

- The Boc group may hinder accessibility in crowded environments. Use shorter spacers or flexible linkers to mitigate steric effects .

How should one design a kinetic study to assess the stability of the Boc protecting group in this compound under different pH conditions?

Level: Advanced

Methodological Answer:

Experimental Design :

pH Range : Test stability in buffers spanning pH 1–10 (e.g., HCl for acidic, phosphate for neutral, NH₄OH for basic).

Temperature Control : Conduct studies at 25°C (ambient) and 37°C (physiological) to model real-world applications .

Analytical Methods :

Q. Data Analysis :

- Fit degradation data to first-order kinetics: .

- Calculate half-life () and compare across pH levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.